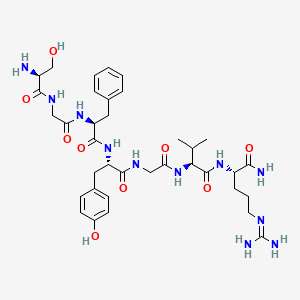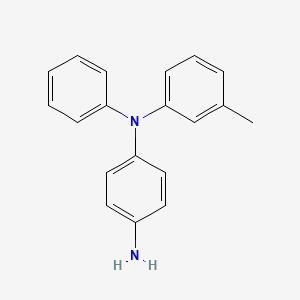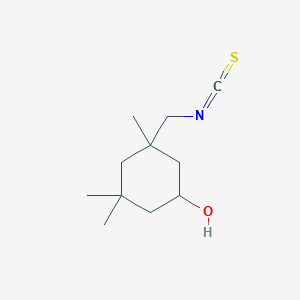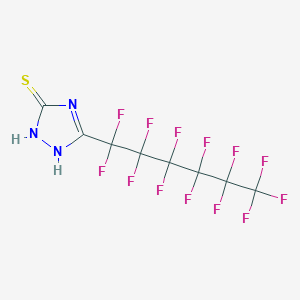
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is a fluorinated organic compound. It is characterized by the presence of a triazole ring and a highly fluorinated alkyl chain. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the reaction of a triazole precursor with a fluorinated alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction can be represented as follows:
Triazole Precursor+Fluorinated Alkyl Halide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the fluorinated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted triazoles and fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The fluorinated alkyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane
Uniqueness
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both a triazole ring and a highly fluorinated alkyl chain. This combination imparts the compound with distinct chemical reactivity and physical properties, making it more versatile compared to other similar fluorinated compounds.
Eigenschaften
CAS-Nummer |
162466-06-0 |
|---|---|
Molekularformel |
C8H2F13N3S |
Molekulargewicht |
419.17 g/mol |
IUPAC-Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H2F13N3S/c9-3(10,1-22-2(25)24-23-1)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h(H2,22,23,24,25) |
InChI-Schlüssel |
ZIKSWKKYWZFGEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=S)NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


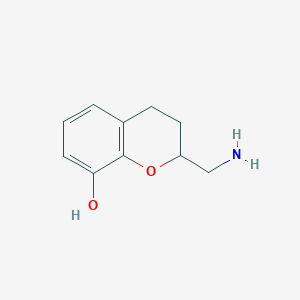
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
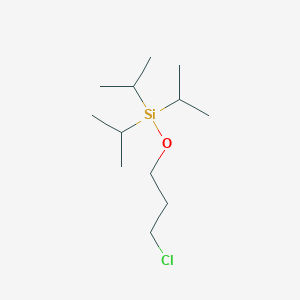
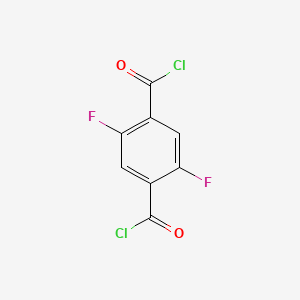



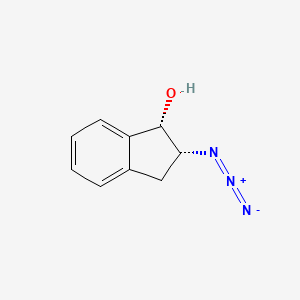
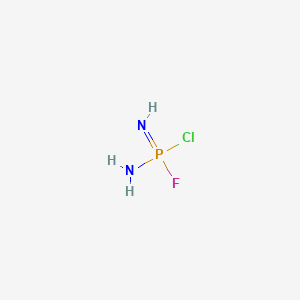
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
